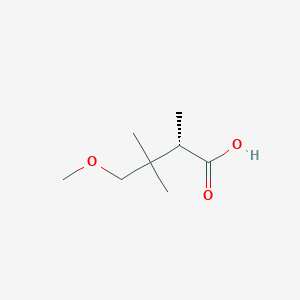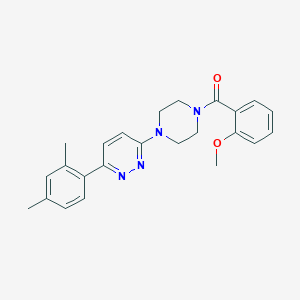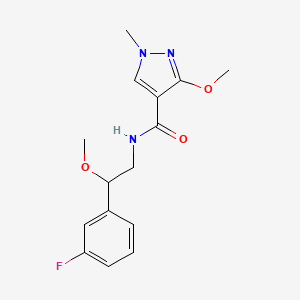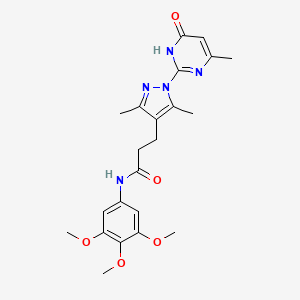![molecular formula C13H13N3O3 B2477709 1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole CAS No. 477710-91-1](/img/structure/B2477709.png)
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole is a heterocyclic compound with a molecular formula of C13H13N3O3 This compound is characterized by its pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a suitable carbonyl compound. For example, the reaction of 1,3-dimethyl-2-pyrazolin-5-one with phenol in the presence of an acid catalyst can yield 1,3-dimethyl-5-phenoxy-1H-pyrazole.
Introduction of the Nitroethenyl Group: The nitroethenyl group can be introduced through a nitration reaction. This involves the reaction of the pyrazole derivative with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to form the nitroethenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, efficient separation techniques, and advanced purification methods to obtain the desired compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The phenoxy group may also contribute to the compound’s binding affinity to specific proteins or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline: A compound with a similar nitroethenyl group but different aromatic substituents.
1,3-dimethyl-5-phenyl-1H-pyrazole: A compound with a similar pyrazole ring but lacking the nitroethenyl group.
Uniqueness
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole is unique due to the presence of both the nitroethenyl and phenoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
477710-91-1 |
|---|---|
Molekularformel |
C13H13N3O3 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
1,3-dimethyl-4-(2-nitroethenyl)-5-phenoxypyrazole |
InChI |
InChI=1S/C13H13N3O3/c1-10-12(8-9-16(17)18)13(15(2)14-10)19-11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI-Schlüssel |
RDEOPWIRRUUEGY-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C=C[N+](=O)[O-])OC2=CC=CC=C2)C |
Kanonische SMILES |
CC1=NN(C(=C1C=C[N+](=O)[O-])OC2=CC=CC=C2)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2477629.png)






![N-[(3,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2477644.png)

![N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2477646.png)
![2-(3-methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2477647.png)
![6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2477648.png)
![Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/new.no-structure.jpg)
